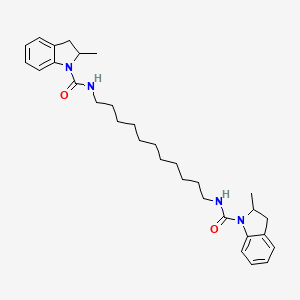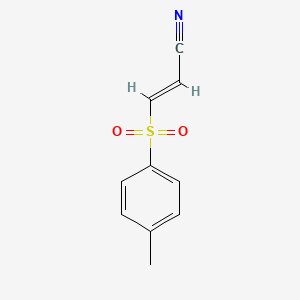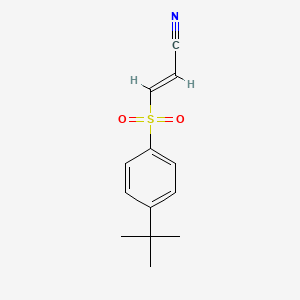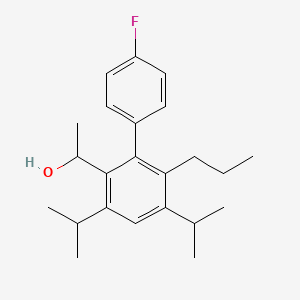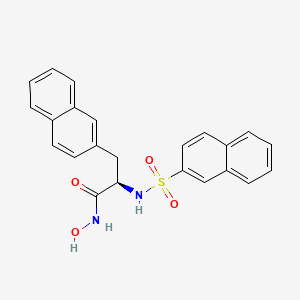
BB-78485
概要
説明
BB-78485は、UDP-3-O-(R-3-ヒドロキシミリストイル)-N-アセチルグルコサミン脱アセチラーゼ(一般にLpxCとして知られる)の強力な低分子阻害剤です。この酵素は、グラム陰性菌の外膜の主要な成分であるリピドAの生合成に不可欠です。 This compoundは、グラム陰性菌を標的とする選択的抗菌剤の開発における研究のための貴重な化合物であり、有意な抗菌活性を示します .
準備方法
BB-78485の合成は、市販の出発物質から始まるいくつかの段階を含みます反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します .
化学反応の分析
BB-78485は、主にスルホンアミドおよびヒドロキサム酸誘導体に典型的な反応を受けます。これらの反応には以下が含まれます。
酸化: this compoundは、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: この化合物は、アミンまたは他の還元された誘導体を形成するために還元することができます。
置換: this compoundは、スルホンアミドまたはヒドロキサム酸基が他の官能基に置き換えられる求核置換反応を受けることができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはアルコールなどの求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: グラム陰性菌におけるLpxCの阻害とリピドAの生合成を研究するためのツール化合物として使用されます。
生物学: this compoundは、細菌の増殖と毒性におけるリピドAの役割を調査する研究で使用されています。
医学: この化合物は、グラム陰性菌感染症に対する選択的抗菌剤としての可能性が検討されています。
科学的研究の応用
BB-78485 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of LpxC and the biosynthesis of lipid A in Gram-negative bacteria.
Biology: this compound is employed in studies investigating the role of lipid A in bacterial growth and virulence.
Medicine: The compound is explored for its potential as a selective antibacterial agent against Gram-negative bacterial infections.
Industry: This compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
作用機序
BB-78485は、グラム陰性菌のリピドAの生合成に不可欠な酵素LpxCを阻害することで効果を発揮します。この化合物は、LpxCの活性部位に結合し、酵素がUDP-3-O-(R-3-ヒドロキシミリストイル)-N-アセチルグルコサミンの脱アセチル化を触媒することを防ぎます。 この阻害は、リピドAの合成を阻害し、毒性中間体の蓄積につながり、最終的には細菌細胞の死を引き起こします .
類似化合物の比較
This compoundは、LpxC阻害剤として知られる化合物のクラスの一部です。類似の化合物には以下が含まれます。
CHIR-090: ヒドロキサム酸部分を有する別の強力なLpxC阻害剤。
L-161,240: LpxCを阻害するアリールオキサゾリン誘導体。
PF-04753299: および : LpxCを阻害するメチルスルホン誘導体。
This compoundは、LpxCに対するIC50値が160 nMであり、その構造と効力において独特です。 これは、LpxCの阻害と選択的抗菌剤の開発を研究するための貴重なツールになります .
類似化合物との比較
BB-78485 is part of a class of compounds known as LpxC inhibitors. Similar compounds include:
CHIR-090: Another potent LpxC inhibitor with a hydroxamic acid moiety.
L-161,240: An aryl-oxazoline derivative that inhibits LpxC.
PF-04753299: and : Methyl sulfone derivatives that inhibit LpxC.
This compound is unique in its structure and potency, with an IC50 value of 160 nM against LpxC. This makes it a valuable tool for studying the inhibition of LpxC and the development of selective antibacterial agents .
特性
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BB-78485 a promising antibacterial target?
A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []
Q2: How does this compound interact with LpxC?
A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []
Q3: Has this compound demonstrated efficacy against any specific bacteria?
A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []
Q4: Is there a risk of bacteria developing resistance to this compound?
A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []
Q5: Are there any structural analogs of this compound being investigated?
A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


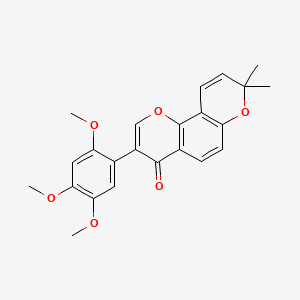
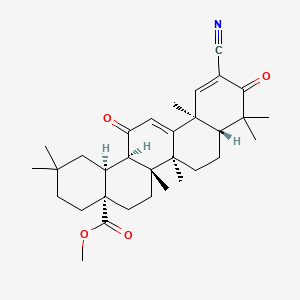
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)

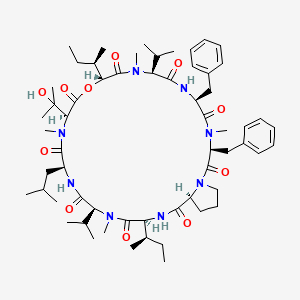
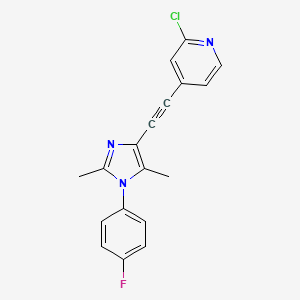

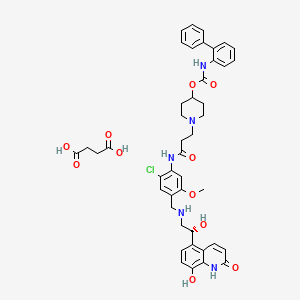

![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
